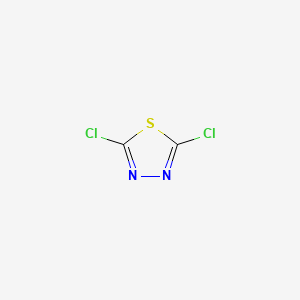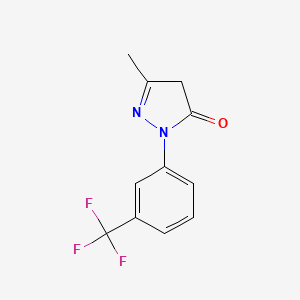
5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives, including 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, often involves condensation reactions between hydrazines and β-keto esters or β-diketones in the presence of suitable catalysts. For example, compounds similar to our compound of interest have been synthesized through reactions involving hydrazine hydrate and various acetyl derivatives, indicating a versatile approach to accessing a wide range of pyrazolone compounds (Mojzych & Karczmarzyk, 2005).
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the pyrazolone ring, a five-membered lactam structure with nitrogen and oxygen atoms. The presence of substituents like the trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the molecular conformation, revealing aspects like bond lengths, angles, and the overall geometry of the compound (Kimura, Okabayashi, & Yasuoka, 1983).
Applications De Recherche Scientifique
Green Chemistry and Catalysis
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a related compound, has been utilized in green chemistry. It was effectively used in a one-pot multicomponent synthesis process involving a catalytic amount of cellulose sulfuric acid. This approach emphasized environmentally friendly methods, reducing operational hazards and pollution, and providing high yields and cost-effectiveness (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Cytotoxicity and Antimicrobial Properties
A derivative of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one showed cytotoxic activity against human breast cancer and chronic myelogenous leukemia cell lines. This study highlighted its potential in biomedical applications, particularly in cancer research (Shafeeulla, Krishnamurthy, Bhojynaik, & Manjuraj, 2017).
Antihyperglycemic Properties
Research on similar compounds, such as 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, has shown potent antihyperglycemic effects in diabetic mice. These studies contribute to the development of new classes of antihyperglycemic agents (Kees et al., 1996).
Synthesis and Structural Analysis
The structural and spectral analysis of similar pyrazole derivatives has been a focus of research. This includes studies on crystal structures, molecular configurations, and theoretical investigations, contributing to a deeper understanding of these compounds' properties and potential applications (Viveka et al., 2016).
Dyeing Properties and Applications
Research on 5-pyrazolones, closely related to the compound , has explored their use in synthesizing new heterocycles with dyeing properties. These compounds have potential applications in the textile industry, demonstrating versatility beyond biomedical uses (Bagdatli & Ocal, 2012).
Propriétés
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFRVFQDVMRPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278862 |
Source


|
| Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one | |
CAS RN |
321-05-1 |
Source


|
| Record name | 321-05-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

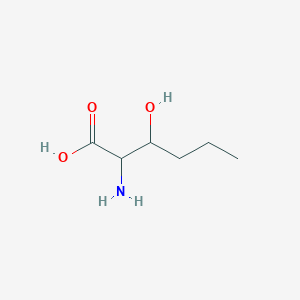

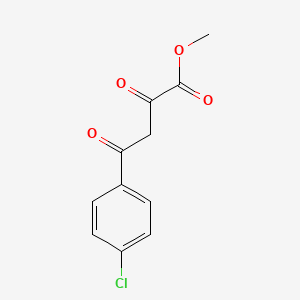
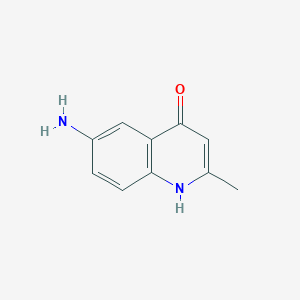
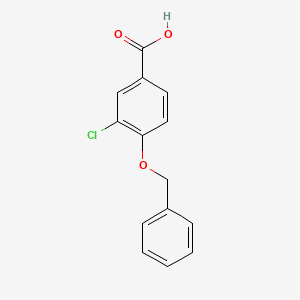
![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
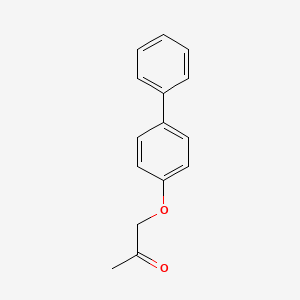
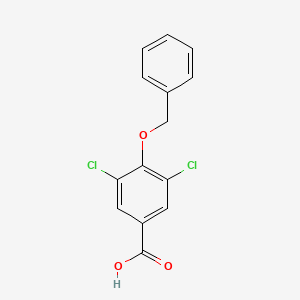
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)

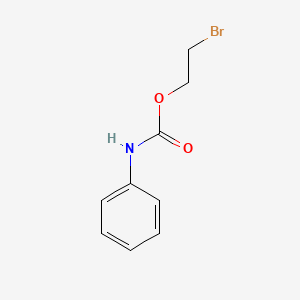
![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)
